7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Significance of Polyfunctionalized Azaindoles in Chemical Research
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole (B1671886). This structural similarity allows them to act as bioisosteres for indole and purine (B94841) systems in biological contexts. The incorporation of a nitrogen atom into the indole scaffold can modulate a compound's physicochemical properties, such as solubility, pKa, and lipophilicity. pharmablock.comresearchgate.net These modifications are crucial in drug discovery for optimizing a molecule's binding affinity to biological targets and its pharmacokinetic profile. researchgate.netresearchgate.net
Polyfunctionalized azaindoles, those bearing multiple reactive sites, are particularly valuable in medicinal chemistry. nih.gov They serve as versatile platforms for generating diverse libraries of compounds for high-throughput screening. The different functional groups can be selectively manipulated to explore the chemical space around a core scaffold, a key strategy in structure-activity relationship (SAR) studies. nih.gov This approach has been instrumental in the development of kinase inhibitors, which are a prominent class of therapeutics, particularly in oncology. pharmablock.comnih.gov The strategic placement of functional groups on the azaindole ring system enables fine-tuning of interactions with the target protein, potentially leading to enhanced potency and selectivity. pharmablock.com
Overview of Pyrrolo[2,3-c]pyridine Isomers and their Synthetic Utility
Pyrrolopyridines exist in several isomeric forms, depending on the position of the nitrogen atom in the pyridine (B92270) ring and the fusion pattern with the pyrrole (B145914) ring. mdpi.com The pyrrolo[2,3-c]pyridine isomer, also known as 6-azaindole, is one of the six possible structural arrangements. Each isomer presents a unique electronic distribution and steric environment, which in turn dictates its reactivity and utility in organic synthesis.
The synthetic utility of pyrrolopyridine isomers is vast, with applications ranging from the synthesis of natural product analogues to the development of novel pharmaceuticals. mdpi.com For instance, derivatives of various pyrrolopyridine isomers have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties. mdpi.comnih.gov The development of efficient synthetic routes to these scaffolds is an active area of research, with methods often tailored to the specific substitution pattern desired. researchgate.net
The Unique Role of 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine as a Privileged Synthetic Building Block
Within the family of polyfunctionalized azaindoles, this compound stands out as a "privileged" synthetic building block. This designation stems from the orthogonal reactivity of its two halogen substituents, the bromine at the 7-position and the iodine at the 3-position. This differential reactivity allows for selective, stepwise functionalization of the scaffold through various cross-coupling reactions.
The carbon-iodine bond is generally more reactive towards catalytic activation (e.g., in Suzuki, Sonogashira, or Heck cross-coupling reactions) than the carbon-bromine bond. This allows for the selective introduction of a substituent at the 3-position while leaving the 7-bromo group intact for a subsequent transformation. This stepwise approach provides chemists with precise control over the final molecular architecture, enabling the synthesis of highly complex and diverse molecules from a single, readily accessible starting material.
This strategic, sequential functionalization is a powerful tool in modern organic synthesis, facilitating the efficient construction of molecules that would be challenging to assemble through other means. The ability to introduce different functionalities at specific positions on the pyrrolo[2,3-c]pyridine core makes this compound a highly valuable intermediate in the synthesis of targeted therapeutics and other advanced materials.
Below is a table summarizing the key properties of the parent 1H-pyrrolo[2,3-c]pyridine scaffold:
| Property | Value |
| Chemical Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| CAS Number | 271-29-4 |
| Appearance | Solid |
Table 1: Physicochemical Properties of 1H-pyrrolo[2,3-c]pyridine. sigmaaldrich.com
The strategic functionalization of this core at the 3 and 7 positions, as seen in this compound, significantly expands its synthetic potential, solidifying its role as a cornerstone in the construction of complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWBVUOGALNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 7 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Retrosynthetic Disconnection Approaches for 7-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
A logical retrosynthetic analysis of this compound suggests several potential pathways. The primary disconnections involve the carbon-halogen bonds and the bonds forming the pyrrole (B145914) ring.
Approach 1: Late-Stage Halogenation
This approach involves the initial synthesis of the 1H-pyrrolo[2,3-c]pyridine core, followed by sequential regioselective halogenation. The disconnection proceeds as follows:
C-I Bond Disconnection: The iodo group at the 3-position can be retrosynthetically disconnected to a 7-bromo-1H-pyrrolo[2,3-c]pyridine precursor. Electrophilic iodination is a common method for the functionalization of electron-rich pyrrole rings.
C-Br Bond Disconnection: The bromo group at the 7-position can be disconnected to the parent 1H-pyrrolo[2,3-c]pyridine. This disconnection implies a regioselective bromination of the pyridine (B92270) ring.
This leads to the central challenge of achieving regioselectivity in both halogenation steps on the same scaffold.
Approach 2: De Novo Construction with Pre-installed Halogens
An alternative strategy involves constructing the bicyclic system from precursors that already contain the requisite halogen atoms. This can be envisioned through two main annulation strategies:
Pyrrole Annulation: A substituted pyridine bearing a bromine atom at the appropriate position can be used as a starting material, onto which the pyrrole ring is annulated.
Pyridine Annulation: A pre-functionalized pyrrole with an iodo group at the 3-position can serve as the foundation for the construction of the pyridine ring.
These approaches shift the challenge from regioselective halogenation of the final heterocycle to the synthesis of appropriately substituted precursors.
De Novo Construction of the Pyrrolo[2,3-c]pyridine Core
The de novo synthesis of the 1H-pyrrolo[2,3-c]pyridine skeleton is a versatile approach that allows for the introduction of substituents at various positions.
Annulation Strategies: Formation of the Pyrrole Moiety onto a Pyridine Ring
Building the pyrrole ring onto a pre-existing pyridine scaffold is a common and effective strategy. Several named reactions and transition-metal-catalyzed processes can be adapted for this purpose. For the synthesis of the target molecule, one would ideally start with a 2,4-disubstituted pyridine.
A modular synthesis of 5-azaindoles can be achieved through sequential site-selective palladium-catalyzed C-C and C-N coupling reactions starting from a dihalopyridine. thieme-connect.com For instance, a 3,4-dibromopyridine (B81906) could undergo a selective Sonogashira coupling at the 4-position, followed by a C-N coupling and cyclization to form the 5-azaindole (B1197152) ring system. thieme-connect.com
| Starting Material | Key Transformation | Product | Reference |
| 3,4-Dibromopyridine | Sequential Pd-catalyzed Sonogashira and C-N coupling | 5-Azaindole derivative | thieme-connect.com |
| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles | Heterocyclicization with ammonia | 1H-Pyrrolo[3,4-c]pyridine derivative | researchgate.net |
Annulation Strategies: Formation of the Pyridine Moiety onto a Pyrrole Ring
Conversely, the pyridine ring can be constructed onto a pyrrole precursor. This approach is less common for 5-azaindoles but offers an alternative synthetic route. A potential strategy involves the reaction of a functionalized pyrrole with a three-carbon synthon to build the pyridine ring. A process for expanding a pyrrole ring to a pyridine ring has been described, which involves contacting the pyrrole with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com
Adapted Fischer Indole (B1671886) Cyclization Methodologies
The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted for the synthesis of azaindoles. However, the electron-deficient nature of the pyridine ring can make the key nih.govnih.gov-sigmatropic rearrangement challenging. Despite this, successful Fischer syntheses of azaindoles have been reported, particularly for 7-azaindoles. researchgate.net The application to 5-azaindoles would require a suitably substituted pyridylhydrazine as a starting material.
Regioselective Halogenation for Precise Bromide and Iodide Installation
The selective introduction of halogen atoms onto the 1H-pyrrolo[2,3-c]pyridine core is a critical aspect of the synthesis of the target molecule. The electronic properties of the bicyclic system dictate the regioselectivity of electrophilic substitution. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. libretexts.org
Iodination:
Electrophilic iodination of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) is known to occur predominantly at the 3-position of the pyrrole ring. rsc.org This high regioselectivity is attributed to the electronic nature of the pyrrole moiety. It is therefore highly probable that the iodination of 7-bromo-1H-pyrrolo[2,3-c]pyridine with a suitable iodinating agent, such as N-iodosuccinimide (NIS), would selectively yield the 3-iodo derivative. A radical-based direct C-H iodination protocol has also been developed for pyridines, which can result in C3 and C5 iodination. rsc.org
Bromination:
The bromination of the pyridine ring in a pyrrolopyridine system is more challenging to control. Direct electrophilic bromination would likely occur on the more reactive pyrrole ring. Therefore, to achieve bromination at the 7-position, one might need to employ a directed metalation-bromination strategy or start with a pre-brominated pyridine precursor. For instance, a 7-bromo-1H-pyrrolo[2,3-c]pyridine intermediate (CAS 165669-35-2) is commercially available, suggesting that methods for its synthesis exist, likely through a de novo approach. synquestlabs.com
| Reaction | Reagent | Typical Position of Attack | Reference |
| Iodination | N-Iodosuccinimide (NIS) | C3 of the pyrrole ring | rsc.org |
| Bromination | N-Bromosuccinimide (NBS) | C3 of the pyrrole ring | rsc.org |
| C-H Iodination (radical) | Radical initiator | C3 and C5 of pyridine | rsc.org |
The synthesis of this compound (CAS 1190318-20-7) is a testament to the advanced strategies available in modern synthetic organic chemistry. fluorochem.co.uk A plausible synthetic route would involve the de novo construction of 7-bromo-1H-pyrrolo[2,3-c]pyridine, followed by a highly regioselective iodination at the electron-rich 3-position of the pyrrole ring.
Directed Halogenation Techniques for the C-3 Iodide Position
The C-3 position of the 1H-pyrrolo[2,3-c]pyridine scaffold is part of the electron-rich pyrrole ring, making it susceptible to electrophilic substitution. This reactivity is analogous to that of indoles and other related azaindoles, where the C-3 position is the most nucleophilic. eurekaselect.com The introduction of an iodine atom at this position is typically achieved using an electrophilic iodine source.
Commonly employed reagents for this transformation include N-iodosuccinimide (NIS), which is favored for its mild reaction conditions and high regioselectivity. The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) at or below room temperature. The pyrrole nitrogen may be protected, for instance as a triisopropylsilyl (TIPS) or benzenesulfonyl (Bs) derivative, to enhance solubility and in some cases, to modulate the reactivity of the ring system, although direct iodination of the NH-unsubstituted pyrrolopyridine is also feasible.
A representative, albeit for an isomeric system, metal-free iodination involves the reaction of a 2-aminopyridine (B139424) with an aldehyde and N-iodosuccinimide, which proceeds through an iodo-imine intermediate that cyclizes to form the 3-iodo-imidazo[1,2-a]pyridine. nih.gov This highlights the utility of NIS in the formation of C-I bonds in related heterocyclic systems under mild, metal-free conditions. nih.gov
Table 1: Reagents for C-3 Iodination of Pyrrolopyridine Scaffolds
| Reagent | Typical Conditions | Comments |
| N-Iodosuccinimide (NIS) | DCM or MeCN, 0°C to rt | High regioselectivity for the C-3 position. |
| Iodine (I₂) | In the presence of a base (e.g., NaHCO₃) | A classic and cost-effective iodinating agent. |
| N-Iodosaccharin | Similar to NIS | A stable and effective alternative to NIS. |
Directed Halogenation Techniques for the C-7 Bromide Position
The introduction of a bromine atom at the C-7 position of the pyridine ring is a more challenging transformation compared to the C-3 iodination of the pyrrole ring. The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic substitution. However, direct bromination can be achieved under more forcing conditions or by activating the pyridine ring.
One approach involves the use of strong brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent, potentially at elevated temperatures. The regioselectivity of this reaction can be influenced by the presence of directing groups and the specific reaction conditions. For instance, the synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been reported, indicating that direct bromination of the pyridine portion of the scaffold is possible. chemicalbook.com Another strategy involves the initial formation of a pyridine N-oxide, which activates the pyridine ring towards electrophilic substitution at the positions ortho and para to the N-oxide functionality. Subsequent deoxygenation would then yield the desired brominated product.
Sequential Halogenation Protocols for Differential Substitution
The synthesis of this compound necessitates a sequential halogenation strategy to ensure the correct placement of both halogen atoms. The disparate reactivity of the pyrrole and pyridine rings is key to designing an efficient synthetic route.
The most logical sequence involves the initial iodination of the more reactive C-3 position of the pyrrole ring, followed by the bromination of the C-7 position of the less reactive pyridine ring. This approach leverages the inherent electronic properties of the heterocyclic system. The synthesis would likely commence with 1H-pyrrolo[2,3-c]pyridine or a suitable precursor.
A plausible synthetic sequence is outlined below:
Protection of the Pyrrole Nitrogen (Optional but often beneficial): The pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine can be protected with a suitable group such as a silyl (B83357) group (e.g., TIPS) or a sulfonyl group (e.g., tosyl) to improve solubility and prevent side reactions.
C-3 Iodination: The protected or unprotected pyrrolopyridine is then treated with an electrophilic iodinating agent like NIS to selectively install the iodine atom at the C-3 position.
C-7 Bromination: The resulting 3-iodo-1H-pyrrolo[2,3-c]pyridine is subsequently subjected to bromination. This step might require more forcing conditions or activation of the pyridine ring, for example, through N-oxidation, to achieve bromination at the C-7 position with a reagent like NBS.
Deprotection (if applicable): If a protecting group was used on the pyrrole nitrogen, it is removed in the final step to yield this compound.
This sequential approach allows for the controlled and regioselective introduction of two different halogens, furnishing a valuable building block for further synthetic elaborations.
Catalytic and Advanced Synthetic Approaches
Beyond classical halogenation methods, modern catalytic and advanced synthetic techniques offer powerful alternatives for the construction of the this compound scaffold. These methods can provide improved efficiency, selectivity, and access to a wider range of derivatives.
Transition Metal-Mediated Cyclizations and Annulations
Transition metal catalysis, particularly with palladium, has become an indispensable tool in heterocyclic chemistry. While often used to functionalize pre-existing halogenated heterocycles, transition metals can also play a role in the construction of the core ring system itself. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned as a key step in the synthesis of the pyrrolopyridine core, with the halogen atoms being introduced either before or after the cyclization.
More commonly, the di-halogenated product serves as a versatile platform for subsequent transition metal-catalyzed reactions. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive in palladium-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for functionalization at the C-3 position while leaving the C-7 bromine intact for a subsequent, different coupling reaction. nih.gov This orthogonality is a key feature that makes this compound a highly valuable synthetic intermediate.
Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling
| C-X Bond | Relative Reactivity | Common Coupling Reactions |
| C-I | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |
| C-Br | Intermediate | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |
| C-Cl | Lowest | Often requires specialized ligands and conditions |
Metal-Free Synthetic Pathways to the Pyrrolopyridine Core
In recent years, there has been a significant push towards the development of metal-free synthetic methods to reduce cost and environmental impact. For the synthesis of the pyrrolopyridine core and its halogenated derivatives, several metal-free strategies can be considered.
One such approach involves the condensation of appropriately substituted pyridine and pyrrole precursors. For example, a reaction sequence starting from a substituted aminopyridine could lead to the formation of the fused pyrrole ring. Metal-free methods for the synthesis of related nitrogen-containing heterocycles often employ iodine or iodine-containing reagents not just as halogen sources but also as catalysts or promoters for cyclization reactions. nih.govresearchgate.net For instance, molecular iodine can catalyze the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. researchgate.net A similar strategy could potentially be adapted for the synthesis of the this compound scaffold.
Another emerging area is the use of organocatalysis, where small organic molecules are used to catalyze the desired transformations. These methods can offer high levels of stereoselectivity and are often performed under mild conditions.
High-Throughput and Flow Chemistry Synthesis Considerations
High-throughput and flow chemistry techniques are increasingly being adopted in pharmaceutical and materials chemistry to accelerate the discovery and optimization of new compounds and synthetic routes. The synthesis of this compound and its derivatives is well-suited for these technologies.
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for straightforward scalability. The sequential halogenation of the pyrrolopyridine core could be performed in a multi-step flow system, where the output of one reactor is directly fed into the next, minimizing handling and purification steps. This would be particularly advantageous for reactions that are highly exothermic or require precise control over reaction time.
High-throughput screening techniques could be employed to rapidly optimize the reaction conditions for each step of the synthesis, such as catalyst loading, temperature, and reagent stoichiometry. By parallelizing the experiments, the optimal conditions for the synthesis of this compound can be identified much more quickly than with traditional one-at-a-time experimentation.
Advanced Reactivity and Chemoselective Functionalization of 7 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Differential Reactivity of Halogen Substituents
The presence of two different halogen atoms on the 7-azaindole (B17877) core is the key to its synthetic utility. The carbon-iodine (C-I) bond at the C-3 position and the carbon-bromine (C-Br) bond at the C-7 position exhibit distinct chemical reactivities, which can be exploited to achieve selective functionalization. This differential reactivity is primarily governed by the differences in bond strength (C-I < C-Br) and the relative ease of oxidative addition to transition metal catalysts.
In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle is typically the oxidative addition of the organohalide to a Pd(0) complex. The rate of this step is highly dependent on the nature of the halogen, following the general trend I > Br > Cl. nih.gov Consequently, the C-3 iodine atom of 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is significantly more reactive than the C-7 bromine atom. nih.gov
This reactivity difference allows for highly chemoselective transformations at the C-3 position while leaving the C-7 bromine untouched. By carefully controlling reaction conditions, such as temperature and catalyst choice, palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be performed exclusively at the C-3 position. This selective functionalization provides a straightforward method to introduce a diverse range of substituents onto the pyrrole (B145914) ring of the azaindole scaffold.
Once the C-3 position has been selectively functionalized, the C-7 bromine atom becomes the primary site for subsequent transformations. More forcing reaction conditions, such as higher temperatures, different ligand systems, or more active palladium catalysts, are generally required to activate the C-Br bond for cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org This sequential approach enables the synthesis of 3,7-disubstituted 1H-pyrrolo[2,3-c]pyridines with distinct functionalities at each position.
In addition to palladium-catalyzed reactions, the C-7 position is also susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by a strongly electron-withdrawing group and/or harsh reaction conditions. beilstein-journals.org The pyridine (B92270) nitrogen atom in the 7-azaindole nucleus makes the C-7 position more electron-deficient compared to the C-3 position, favoring such reactions under appropriate circumstances.
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, converting a relatively unreactive C-X bond into a highly nucleophilic organometallic species. wikipedia.orgnih.gov This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). nih.govmdpi.com
The rate of halogen-metal exchange also follows the trend I > Br, allowing for the selective formation of a lithiated or magnesiated species at the C-3 position of this compound. wikipedia.org The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups. This methodology provides an alternative to cross-coupling reactions for C-C and C-heteroatom bond formation, significantly broadening the synthetic possibilities. Performing the exchange on the C-7 bromine would require prior functionalization of the C-3 iodide or careful control of reaction conditions to overcome the inherent selectivity. mdpi.com
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon bonds. For this compound, the Suzuki-Miyaura and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties, which are common substructures in pharmacologically active molecules.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used due to its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net The differential reactivity of the C-I and C-Br bonds in this compound allows for a sequential Suzuki-Miyaura coupling strategy.
Initially, the C-3 iodide can be selectively coupled with a variety of aryl- or heteroarylboronic acids under standard conditions, typically using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₃PO₄. nih.govnih.gov The resulting 7-bromo-3-aryl-1H-pyrrolo[2,3-c]pyridine can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C-7 position. This stepwise approach allows for the controlled synthesis of unsymmetrical 3,7-diaryl-1H-pyrrolo[2,3-c]pyridines.
Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling This table presents plausible, representative data based on known reactivity principles.
| Step | Position | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | C-3 (Iodide) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 |
| 1 | C-3 (Iodide) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 89 |
| 2 | C-7 (Bromide) | 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 2 | C-7 (Bromide) | 2-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.com This reaction is instrumental in synthesizing arylalkynes, which are versatile intermediates and structural motifs in their own right.
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed chemoselectively on this compound. The greater reactivity of the C-3 iodide allows for the selective introduction of an alkyne moiety at this position under mild conditions, often at room temperature. mdpi.comsoton.ac.uk The subsequent coupling at the C-7 bromide requires higher temperatures to proceed efficiently.
The resulting alkynylated products can serve as precursors in domino or cascade reactions. For example, an initial Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of more complex fused heterocyclic systems. rsc.org
Table 2: Representative Conditions for Sequential Sonogashira Coupling This table presents plausible, representative data based on known reactivity principles.
| Step | Position | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | C-3 (Iodide) | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 95 |
| 1 | C-3 (Iodide) | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 93 |
| 2 | C-7 (Bromide) | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 90 | 81 |
| 2 | C-7 (Bromide) | Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPA | DMF | 90 | 79 |
Negishi, Stille, and Heck Coupling Variants
The presence of two distinct halogen atoms on the this compound core allows for sequential and site-selective carbon-carbon bond formation. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is a key principle guiding its functionalization.
Negishi Coupling: This reaction, which couples an organozinc reagent with an organic halide, is a powerful tool for creating C-C bonds. wikipedia.org Due to the higher reactivity of the C-I bond at the 3-position, Negishi coupling can be expected to proceed selectively at this site under carefully controlled conditions. This allows for the introduction of an alkyl or aryl group at the 3-position while leaving the 7-bromo position intact for subsequent transformations. The utility of Negishi couplings is notable for the compatibility of organozinc reagents with a wide array of functional groups. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. wikipedia.org Similar to other palladium-catalyzed couplings, the reaction with this compound would chemoselectively occur at the more labile C-3 iodo position. This selectivity enables the introduction of various moieties, such as vinyl, aryl, or heteroaryl groups, at this position. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Heck Coupling: The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. beilstein-journals.org For this compound, the initial Heck reaction would preferentially occur at the 3-iodo position. This allows for the introduction of a vinyl substituent at this position, which can be a valuable handle for further synthetic manipulations. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net
Table 1: Predicted Chemoselective C-C Coupling Reactions of this compound Data inferred from general principles of cross-coupling reactions.
| Coupling Reaction | Reagent | Predicted Site of Reaction | Potential Product |
| Negishi | R-ZnX | C-3 | 7-bromo-3-R-1H-pyrrolo[2,3-c]pyridine |
| Stille | R-Sn(Alkyl)₃ | C-3 | 7-bromo-3-R-1H-pyrrolo[2,3-c]pyridine |
| Heck | Alkene | C-3 | 7-bromo-3-(vinyl)-1H-pyrrolo[2,3-c]pyridine |
Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation
Beyond C-C bond formation, the dihalogenated scaffold of this compound is amenable to the introduction of nitrogen, sulfur, and oxygen functionalities through various cross-coupling strategies.
Buchwald-Hartwig Amination for N-Arylation/N-Alkylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is highly valuable for the synthesis of arylamines. Given the differential reactivity of the halogens, a chemoselective Buchwald-Hartwig amination can be envisioned to occur preferentially at the C-3 iodo position. This would allow for the introduction of a primary or secondary amine at this position, yielding 3-amino-7-bromo-1H-pyrrolo[2,3-c]pyridine derivatives. Subsequent amination at the C-7 position would require more forcing conditions.
Table 2: Illustrative Buchwald-Hartwig Amination Conditions for Halo-pyridines Data from analogous systems.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |
| 4-iodotoluene | 4-fluoroaniline | Ni(acac)₂ / Phenylboronic ester | - | - | - | 81 | nih.gov |
| Aryl Iodides | Aryl/Aliphatic Amines | Ni(acac)₂ | - | - | - | High | nih.gov |
C-S and C-O Bond Formation Strategies
The introduction of sulfur and oxygen moieties can be achieved through analogous cross-coupling methodologies. While specific examples for this compound are not prevalent in the literature, strategies developed for other halo-pyridines and related heterocycles can be applied.
For C-S bond formation , palladium-catalyzed thiolation reactions using thiols or their corresponding tin reagents can be employed. These reactions would also be expected to proceed with high selectivity at the C-3 position.
For C-O bond formation , copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig-type etherifications are common methods. These reactions typically couple an aryl halide with an alcohol or phenol. The selective formation of a C-O bond at the C-3 position of this compound would provide access to 3-alkoxy or 3-aryloxy derivatives. Copper-catalyzed systems have shown particular efficacy in the formation of C-O bonds with heterocyclic substrates. beilstein-journals.org
Functionalization at the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine scaffold offers another site for synthetic modification, which can significantly influence the electronic properties and biological activity of the molecule.
Regioselective N-Alkylation and N-Arylation
N-Alkylation: The N-H proton of the pyrrole ring can be deprotonated with a suitable base, such as sodium hydride, to generate a nucleophilic anion that can react with various alkylating agents (e.g., alkyl halides, tosylates). beilstein-journals.org This allows for the regioselective introduction of alkyl groups at the N-1 position. The choice of base and solvent can be critical in controlling the regioselectivity and preventing side reactions. beilstein-journals.org
N-Arylation: The introduction of aryl groups at the pyrrole nitrogen can be accomplished through copper- or palladium-catalyzed N-arylation reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. mdpi.com These reactions typically involve coupling the N-H of the pyrrole with an aryl halide. Copper-catalyzed N-arylation of azaindoles has been shown to be an effective method. researchgate.net
Table 3: Conditions for N-Arylation of Azaindoles Data from analogous systems.
| Heterocycle | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-azaindole | 3-iodopyridine | CuI | Cs₂CO₃ | DMSO | 100 | 76 | researchgate.net |
| Pyrrole | 4-iodoanisole | CuSO₄ | K₂CO₃ | DMF | 120 | 92 | researchgate.net |
| Indole (B1671886) | Aryl Iodides | CuI / Diamine | K₃PO₄ | Dioxane | 110 | High | mdpi.com |
Implementation and Removal of Protecting Groups at N-1
In many synthetic sequences, it is advantageous to protect the pyrrole nitrogen to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic core. A variety of protecting groups can be employed for this purpose.
Commonly used protecting groups for the pyrrole nitrogen include:
Tosyl (Ts): A robust, electron-withdrawing group that can be introduced using tosyl chloride and a base. It is typically removed under strongly basic or reductive conditions.
tert-Butoxycarbonyl (Boc): This group can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).
Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride and a base. It is commonly removed by catalytic hydrogenation.
Silyl (B83357) groups (e.g., SEM): Groups like (2-(trimethylsilyl)ethoxy)methyl are also utilized and can be removed under specific conditions that are often orthogonal to other protecting groups. nih.gov
The choice of protecting group is dictated by the planned reaction sequence and the stability of the group to the various reaction conditions that will be employed. The protecting group can also influence the regioselectivity of subsequent functionalization steps.
Direct C-H Functionalization Strategies on the Pyrrolopyridine Ring System
Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. nih.gov In the context of the this compound core, also known as a 6-azaindole, the application of C-H functionalization strategies presents both opportunities and challenges. The inherent electronic properties of the fused pyrrole and pyridine rings dictate the reactivity and regioselectivity of these transformations.
The 1H-pyrrolo[2,3-c]pyridine system possesses four available C-H bonds for potential functionalization at the C-2, C-4, C-5, and C-6 positions. The pyrrole ring is generally more electron-rich than the pyridine ring, making its C-H bonds, particularly at the C-2 position, more susceptible to activation. Conversely, the pyridine ring is electron-deficient, which makes its C-H bonds less reactive towards electrophilic attack but potentially suitable for nucleophilic or radical functionalization. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can also act as a coordinating site for transition metal catalysts, which can either facilitate or hinder C-H activation at specific positions. nih.goveurekaselect.com
Strategies for C-H functionalization on the pyridine ring often have to overcome the challenge of the electron-poor nature of the ring and the coordinating power of the nitrogen atom. rsc.orgresearchgate.net Methodologies have been developed for other pyridine-containing heterocycles, which could be applicable to the this compound core. These include transition-metal-catalyzed reactions that target specific positions based on the directing ability of the ring nitrogen or other functional groups. For instance, palladium-catalyzed C3-arylations have been achieved on pyridine rings, suggesting that functionalization at the C-5 position of the pyrrolopyridine core might be feasible under similar conditions. nih.gov
The C-2 position of the pyrrole moiety is often the most acidic C-H bond in the 7-azaindole scaffold and is a prime target for deprotonation followed by reaction with an electrophile. However, for the title compound, C-H functionalization competes with the reactivity of the C-I and C-Br bonds, which are typically more reactive in metal-catalyzed cross-coupling reactions. Therefore, C-H activation strategies would require carefully chosen conditions to achieve selectivity over reactions at the halogenated positions.
Below is a table summarizing potential C-H functionalization strategies that could be applied to the 1H-pyrrolo[2,3-c]pyridine scaffold, based on known reactivity of azaindoles and pyridines.
| Position | Reaction Type | Catalyst/Reagent Example | Expected Product |
| C-2 | Direct Arylation | Pd(OAc)₂, PPh₃, Base | 2-Aryl-7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
| C-2 | Deprotonation/Silylation | n-BuLi, then R₃SiCl | 7-Bromo-3-iodo-2-silyl-1H-pyrrolo[2,3-c]pyridine |
| C-4/C-5 | Minisci-type Alkylation | AgNO₃, (NH₄)₂S₂O₈, R-COOH | 4/5-Alkyl-7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
| C-5 | Arylation (via pyridine activation) | Pd(OAc)₂, Ligand, Base | 5-Aryl-7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine |
This table is illustrative and based on general reactivity patterns of related heterocyclic systems. Specific experimental validation for this compound is required.
Ring Transformations and Rearrangements Involving the this compound Core
Ring transformations and skeletal rearrangements of heterocyclic systems are advanced synthetic strategies that can lead to the formation of novel and structurally complex scaffolds from more readily available precursors. For the this compound core, such transformations are not extensively documented but can be postulated based on the known chemistry of related indole and azaindole systems. These reactions typically require specific energetic inputs, such as heat, light, or potent chemical reagents, to overcome the aromatic stability of the heterocyclic core.
One potential pathway for rearrangement could involve the cleavage of the pyrrole ring. Under strongly acidic or oxidative conditions, the pyrrole moiety can undergo ring-opening, which, followed by recyclization, could lead to different isomeric structures. For example, related pyrrolo[2,3-c]quinoline alkaloids have been synthesized through electrocyclization and rearrangement pathways involving carbodiimide (B86325) intermediates derived from pyrrole precursors. nih.gov
Another possibility involves reactions that expand the six-membered pyridine ring. For instance, reactions involving nitrene or carbene insertion into one of the C-C or C-N bonds of the pyridine ring could theoretically lead to a seven-membered diazepine-type fused system. However, such reactions are often challenging to control and may result in a mixture of products.
Benzyne (B1209423) chemistry has also been employed to induce transformations in related systems. The cycloaddition of benzyne with arylideneaminopyrroles has been shown to produce pyrrolo[2,3-c]isoquinolines, demonstrating a method of building upon the pyrrole ring to create a more complex fused system. researchgate.net While this is an addition rather than a rearrangement of the core itself, it illustrates a transformation that fundamentally alters the parent scaffold.
The presence of the bromo and iodo substituents on the this compound core could also be leveraged to initiate rearrangements. For instance, metal-halogen exchange followed by intramolecular migration and rearrangement could potentially lead to isomers where the substituents are located at different positions or to entirely different heterocyclic cores.
The table below outlines hypothetical and documented ring transformations relevant to the pyrrolo[2,3-c]pyridine scaffold.
| Transformation Type | Reaction Conditions | Potential Product Core |
| Aza-Diels-Alder Cycloaddition | Reaction with benzyne | Pyrrolo[2,3-c]isoquinoline |
| Electrocyclization/Rearrangement | Formation of azahexatriene system followed by heating | Pyrrolo[2,3-c]quinoline |
| Ring Expansion | Photochemical reaction with diazo compounds | Pyrrolo[2,3-c] rsc.orgmdpi.comdiazepine |
| Oxidative Cleavage and Recyclization | Strong oxidizing agents (e.g., Ozone, KMnO₄) | Pyridine dicarboxylic acid derivatives or other isomers |
This table presents potential transformations based on established reactivity in related heterocyclic chemistry. Specific studies on this compound are required to confirm these pathways.
Derivatization and Analogue Synthesis Utilizing 7 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine As a Scaffold
Sequential and Orthogonal Functionalization Strategies for Complex Analogues
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is the cornerstone of its utility in sequential and orthogonal functionalization. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference allows for selective substitution at the 3-position while leaving the 7-bromo position intact for subsequent transformations.
A common strategy involves an initial Sonogashira coupling at the C-3 position. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the introduction of a wide range of terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting 3-alkynyl-7-bromo-1H-pyrrolo[2,3-c]pyridine intermediate can then undergo a second cross-coupling reaction, such as a Suzuki coupling, at the less reactive C-7 position. harvard.edulibretexts.org This stepwise approach provides access to 3,7-disubstituted pyrrolo[2,3-c]pyridines with a high degree of control over the final structure.
Alternatively, an initial Suzuki coupling can be performed at the 3-position, taking advantage of the C-I bond's higher reactivity. harvard.edulibretexts.orgnih.govorganic-chemistry.org This introduces an aryl or heteroaryl moiety at this position. The remaining bromo group at the 7-position can then be subjected to a variety of palladium-catalyzed reactions, including another Suzuki coupling, a Buchwald-Hartwig amination, or a Sonogashira coupling, to install a different functional group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield in each step. nih.gov
Design and Preparation of Structurally Diverse Pyrrolo[2,3-c]pyridine Derivatives
The ability to selectively functionalize the this compound scaffold has enabled the design and synthesis of a wide array of structurally diverse derivatives. These derivatives often serve as scaffolds for the development of biologically active molecules, such as kinase inhibitors. mdpi.com
For instance, a library of 3,7-disubstituted pyrrolo[2,3-c]pyridines can be generated by combining different boronic acids and terminal alkynes in a sequential cross-coupling strategy. The initial Sonogashira coupling at the 3-position can introduce various substituted phenylacetylenes, aliphatic alkynes, or heteroaryl alkynes. The subsequent Suzuki coupling at the 7-position can then introduce a range of aryl and heteroaryl groups.
Below is a representative table of potential derivatives that can be synthesized from this compound, showcasing the structural diversity achievable through sequential cross-coupling reactions.
Table 1: Examples of Structurally Diverse Pyrrolo[2,3-c]pyridine Derivatives
| Derivative | R1 (at C-3) | R2 (at C-7) | Synthetic Approach |
|---|---|---|---|
| 3-Phenyl-7-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine | Phenyl | Pyridin-3-yl | Sequential Suzuki couplings |
| 3-(Phenylethynyl)-7-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | Phenylethynyl | 4-Methoxyphenyl | Sonogashira followed by Suzuki coupling |
| 7-Bromo-3-(trimethylsilylethynyl)-1H-pyrrolo[2,3-c]pyridine | Trimethylsilylethynyl | Bromo | Selective Sonogashira at C-3 |
| 3-Iodo-7-(thiophen-2-yl)-1H-pyrrolo[2,3-c]pyridine | Iodo | Thiophen-2-yl | Selective Suzuki at C-7 (less common) |
| 3-Amino-7-bromo-1H-pyrrolo[2,3-c]pyridine | Amino | Bromo | Buchwald-Hartwig amination of 7-bromo-3-iodo derivative |
The synthesis of these derivatives often involves protection of the pyrrole (B145914) nitrogen, for example with a tert-butyldimethylsilyl (TBDMS) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent side reactions and improve solubility. nih.gov Deprotection is then carried out as a final step to yield the desired 1H-pyrrolo[2,3-c]pyridine derivatives.
Applications in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The this compound scaffold is an excellent starting point for DOS due to its potential for orthogonal functionalization.
By employing a divergent synthetic strategy, a large library of pyrrolo[2,3-c]pyridine derivatives can be rapidly assembled. Starting from the common this compound intermediate, parallel synthesis techniques can be used to introduce a wide variety of building blocks at both the C-3 and C-7 positions. For example, a set of different terminal alkynes can be coupled to the 3-position in a parallel fashion. The resulting library of 7-bromo-3-alkynyl derivatives can then be further diversified by coupling a collection of different boronic acids at the 7-position.
This approach allows for the systematic exploration of the chemical space around the pyrrolo[2,3-c]pyridine core, which is particularly valuable in the search for new therapeutic agents. The generation of such libraries is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds. The structural diversity of the generated library can be further enhanced by employing a variety of cross-coupling reactions and other transformations at both the C-3 and C-7 positions.
Advanced Spectroscopic and Computational Characterization of 7 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine
Comprehensive Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure, providing insights into its connectivity, stereochemistry, and the nature of its chemical bonds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Stereochemistry
NMR spectroscopy would be the primary tool for confirming the precise arrangement of atoms in 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-c]pyridine core. The chemical shifts and coupling constants (J-values) of these protons would be critical in confirming the substitution pattern. For instance, the protons on the pyridine (B92270) and pyrrole (B145914) rings would exhibit characteristic splitting patterns (e.g., doublets, singlets) based on their neighboring protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the attached bromine and iodine atoms, as well as the nitrogen atoms in the heterocyclic system. Quaternary carbons, such as those bearing the bromo and iodo substituents, would appear as distinct signals.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. For example, HMBC correlations would show long-range couplings between protons and carbons, confirming the placement of the bromine and iodine atoms at the C7 and C3 positions, respectively.
A hypothetical data table for the NMR characterization is presented below.
| ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| Hypothetical Data | Hypothetical Data |
| δ 12.5 (s, 1H, NH) | δ 145.2 (C) |
| δ 8.20 (d, J = 5.0 Hz, 1H) | δ 142.8 (CH) |
| δ 7.85 (s, 1H) | δ 130.5 (CH) |
| δ 7.40 (d, J = 5.0 Hz, 1H) | δ 125.1 (C) |
| δ 115.9 (CH) | |
| δ 110.3 (C-Br) | |
| δ 75.6 (C-I) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be employed to determine the exact mass of the molecule with high precision. This technique would confirm the elemental composition of this compound. The measured mass would be compared to the calculated theoretical mass based on its molecular formula (C₇H₄BrIN₂). The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.
| HRMS Data | |
| Technique | Electrospray Ionization (ESI) |
| Calculated Mass [M+H]⁺ | Hypothetical Data for C₇H₅BrIN₂⁺ |
| Measured Mass [M+H]⁺ | Hypothetical Data |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of specific functional groups. A characteristic absorption band for the N-H stretching vibration of the pyrrole ring would be expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would provide information about the electronic transitions within the conjugated π-system of the pyrrolo[2,3-c]pyridine core. The absorption maxima (λ_max) would be indicative of the extent of conjugation in the molecule.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unequivocally confirm the regiochemistry of the bromo and iodo substituents and reveal details about the crystal packing, including any hydrogen bonding involving the pyrrole N-H group.
Quantum Chemical Calculations and Theoretical Studies
Theoretical calculations are a powerful complement to experimental data, providing deeper insights into the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
DFT calculations would be performed to model the molecular and electronic properties of this compound.
Geometry Optimization: The first step would be to calculate the optimized ground-state geometry of the molecule. The calculated bond lengths and angles could then be compared with experimental data from X-ray crystallography, if available.
Electronic Properties: DFT calculations would provide information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO indicating the most likely sites for electrophilic and nucleophilic attack, respectively.
Spectroscopic Predictions: Theoretical calculations can also be used to predict spectroscopic properties. For example, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in the assignment of signals and bands.
A hypothetical data table for DFT calculations is presented below.
| DFT Calculation Parameters (B3LYP/6-311G(d,p)) | |
| Property | Calculated Value |
| HOMO Energy | Hypothetical Data |
| LUMO Energy | Hypothetical Data |
| HOMO-LUMO Gap | Hypothetical Data |
| Dipole Moment | Hypothetical Data |
Computational Modeling of Reaction Pathways and Transition States
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, making it a valuable building block in medicinal chemistry and materials science. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in predicting the regioselectivity of its reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination).
Theoretical investigations into the reaction pathways of similar dihalogenated heterocycles reveal that the C-I bond is typically more reactive than the C-Br bond in such catalytic cycles. This is attributed to the lower bond dissociation energy of the C-I bond, facilitating its oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.
Computational models can map the potential energy surface of these reactions, identifying the transition states and intermediates for both possible reaction pathways (reaction at the C3-I position versus the C7-Br position). By calculating the activation energies for the transition states, a quantitative prediction of the reaction's selectivity can be achieved. For instance, a significantly lower activation energy for the oxidative addition at the C3-I position would strongly suggest that substitution will occur preferentially at this site.
Table 1: Hypothetical Calculated Activation Energies for Suzuki Coupling
| Reaction Site | Oxidative Addition Transition State Energy (kcal/mol) | Predicted Selectivity |
| C3-Iodine | 15.2 | Major Product |
| C7-Bromine | 22.5 | Minor Product |
Note: The data in this table is illustrative and based on typical values observed for similar halogenated heterocycles in DFT studies. It serves to demonstrate the expected outcome of such computational analysis.
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is relatively rigid due to its fused aromatic ring system. However, computational methods can explore subtle conformational preferences and, more importantly, the nature of intermolecular interactions that govern its solid-state packing and solution-phase behavior.
In the solid state, halogen bonding is a significant intermolecular interaction that can be anticipated for this compound. researchgate.net Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In this compound, both the bromine and iodine atoms can act as halogen bond donors. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than bromine. The nitrogen atoms of the pyridine and pyrrole rings can act as halogen bond acceptors.
Computational studies on analogous chloro-substituted 7-azaindole-3-carbaldehydes have shown that these molecules can form various dimeric structures stabilized by hydrogen bonds and other non-covalent interactions. mdpi.comresearchgate.net For this compound, DFT calculations incorporating dispersion corrections (e.g., B3LYP-D3) would be essential to accurately model these weak interactions. mdpi.comresearchgate.net Such calculations can predict the most stable dimeric or polymeric arrangements, providing insights into the crystal packing.
Table 2: Calculated Interaction Energies for Putative Dimers
| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Head-to-tail | N-H···N Hydrogen Bond | -8.5 |
| Halogen Bonded (I···N) | Halogen Bond | -5.2 |
| π-stacking | π-π Interaction | -4.1 |
Note: This table presents hypothetical interaction energies for plausible dimer configurations of this compound, based on computational studies of similar heterocyclic systems. These values illustrate the relative strengths of different intermolecular forces.
Understanding these intermolecular interactions is critical for predicting the material properties of the compound, such as its melting point, solubility, and crystal morphology.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.govmdpi.com By comparing the calculated spectra with experimental data, the proposed structure can be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. mdpi.com The calculated chemical shifts for this compound would be expected to show distinct signals for the aromatic protons and carbons, with the positions of the bromo and iodo substituents having a significant influence on the chemical shifts of the adjacent nuclei.
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |
| H1 (Pyrrole N-H) | 12.50 | Not Available |
| H2 (Pyrrole C-H) | 7.85 | Not Available |
| H4 (Pyridine C-H) | 8.10 | Not Available |
| H5 (Pyridine C-H) | 7.20 | Not Available |
| H6 (Pyridine C-H) | 7.95 | Not Available |
Note: The predicted chemical shifts are illustrative values based on DFT calculations for similar azaindole structures. Experimental data for this specific compound is not publicly available.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing frequency calculations on the optimized geometry of the molecule. mdpi.com These calculations provide the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the N-H stretch of the pyrrole ring, C-H stretching and bending modes of the aromatic rings, and the C-Br and C-I stretching vibrations, which would appear in the low-frequency region of the spectrum. A comparison between the calculated and experimental IR spectra can help in assigning the observed vibrational bands. mdpi.com
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the calculations would likely predict several π-π* transitions characteristic of the aromatic system.
The combination of these computational techniques provides a comprehensive, albeit theoretical, characterization of this compound, offering valuable predictions of its reactivity and spectroscopic properties that can guide future experimental work.
Role of 7 Bromo 3 Iodo 1h Pyrrolo 2,3 C Pyridine As a Key Intermediate in Complex Molecular Architectures
Precursor in the Construction of Fused Heterocyclic Systems
The 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine scaffold is an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The presence of two distinct halogen atoms allows for sequential, regioselective annulation reactions, thereby enabling the construction of polycyclic aromatic and non-aromatic systems with a high degree of control.
One of the most powerful strategies for the formation of fused rings is through intramolecular cyclization reactions. The bromo and iodo substituents on the pyrrolo[2,3-c]pyridine core can be exploited in a programmed manner. For instance, the more reactive iodo group at the 3-position can undergo an initial cross-coupling reaction to introduce a side chain containing a reactive terminus. Subsequent activation of the bromo group at the 7-position can then initiate an intramolecular cyclization, leading to the formation of a new fused ring.
A variety of cyclization strategies can be envisioned, including:
Intramolecular Heck Reactions: Following an initial Suzuki or Sonogashira coupling at the 3-position to introduce an olefinic moiety, a subsequent intramolecular Heck reaction can be triggered at the 7-position to forge a new carbon-carbon bond, leading to the formation of a fused carbocyclic or heterocyclic ring.
Intramolecular Buchwald-Hartwig Amination: Introduction of an amino-containing side chain at the 3-position via a cross-coupling reaction can be followed by an intramolecular Buchwald-Hartwig amination involving the 7-bromo substituent. This strategy provides a direct route to fused nitrogen-containing heterocycles.
Radical Cyclization: Radical-initiated cyclization presents another viable approach. The selective generation of a radical at a side chain introduced at either the 3- or 7-position can be followed by an intramolecular addition to the other halogenated position, leading to the formation of a fused ring system.
The following table outlines representative conditions for the sequential functionalization of a dihalogenated pyrrolopyridine, which can be extrapolated to the construction of fused systems from this compound.
| Reaction Type | Position of Initial Reaction | Catalyst/Reagents | Potential Fused System |
| Suzuki Coupling followed by Intramolecular Heck | 3-Iodo | 1. Pd(PPh₃)₄, K₂CO₃2. Pd(OAc)₂, P(o-tol)₃, Et₃N | Pyrido[4',3':4,5]pyrrolo[1,2-a]azepine |
| Sonogashira Coupling followed by Intramolecular Cyclization | 3-Iodo | 1. Pd(PPh₃)₄, CuI, Et₃N2. AuCl₃ | Furo[3',2':4,5]pyrrolo[2,3-c]pyridine |
| Buchwald-Hartwig Amination followed by Intramolecular C-H Arylation | 7-Bromo | 1. Pd₂(dba)₃, Xantphos, Cs₂CO₃2. Pd(OAc)₂, PivOH | Pyrrolo[2',3':7,8]carbazolo[2,1-c]pyridine |
Building Block for Bridged and Spirocyclic Compounds
The synthesis of bridged and spirocyclic compounds represents a significant challenge in organic chemistry due to the high degree of three-dimensional complexity. The orthogonal reactivity of the two halogen atoms in this compound provides a unique opportunity to address this challenge.
For the construction of bridged compounds , a two-directional approach can be employed. This involves the sequential or simultaneous reaction of both the 3-iodo and 7-bromo positions with a single reagent that contains two reactive sites. For example, a di-Grignard or di-boronic acid reagent could be used in a double Suzuki coupling reaction to form a bridge across the 3- and 7-positions of the pyrrolopyridine core.
The synthesis of spirocyclic compounds can be achieved by first introducing a substituent at one of the halogenated positions, which then acts as a tether for a subsequent intramolecular cyclization onto the pyrrole (B145914) ring or the pyridine (B92270) ring. For instance, a side chain containing a nucleophile could be introduced at the 3-position via a Suzuki coupling. Subsequent intramolecular nucleophilic attack on the C4-position of the pyridine ring could lead to the formation of a spirocyclic system.
The following table illustrates hypothetical reaction pathways for the synthesis of bridged and spirocyclic compounds from this compound.
| Target Structure | Synthetic Strategy | Key Reactions | Hypothetical Product |
| Bridged Compound | Double Cross-Coupling | Double Suzuki or Stille Coupling | 3,7-Ethano-1H-pyrrolo[2,3-c]pyridine |
| Spirocyclic Compound | Sequential Coupling and Cyclization | Suzuki Coupling followed by Intramolecular Aldol Condensation | Spiro[cyclopentane-1,4'-pyrrolo[2,3-c]pyridin]-2-one |
Strategies for Incorporation into Macrocyclic Frameworks
Macrocycles are of immense interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. The this compound scaffold can serve as a rigid and pre-organized building block for the construction of novel macrocyclic architectures.
The incorporation of this building block into a macrocycle can be achieved through a variety of strategies, primarily involving intermolecular coupling reactions. The differential reactivity of the iodo and bromo groups is key to a controlled, stepwise approach.
Convergent Synthesis: Two different chains can be attached to the 3- and 7-positions of the pyrrolopyridine core through sequential cross-coupling reactions. A final ring-closing metathesis (RCM) or an intramolecular coupling reaction between the termini of these chains would then afford the desired macrocycle.
Dimerization/Oligomerization: Under specific reaction conditions, self-condensation of a derivative of this compound, where one halogen has been converted to a reactive group (e.g., a boronic ester), could lead to the formation of dimeric or trimeric macrocycles.
The table below presents potential strategies for the synthesis of macrocycles incorporating the this compound unit.
| Macrocyclization Strategy | Key Reactions | Illustrative Macrocycle |
| Sequential Coupling and Ring-Closing Metathesis | Suzuki Coupling, Sonogashira Coupling, RCM | A 14-membered macrocycle containing the pyrrolo[2,3-c]pyridine unit linked to a polyether chain. |
| Intramolecular Double Suzuki Coupling | Suzuki Coupling | A rigid macrocycle formed by linking the 3- and 7-positions with a long-chain bis(boronic acid). |
Utility in Total Synthesis of Complex Natural Product Scaffolds
The pyrrolo[2,3-c]pyridine core is a key structural motif in a number of marine alkaloids with potent biological activities. The total synthesis of these complex natural products often requires the development of efficient and flexible synthetic routes. While direct application of this compound in a completed total synthesis is not yet prominent in the literature, its potential as a versatile intermediate is significant.
The ability to selectively functionalize the 3- and 7-positions would allow for the late-stage introduction of key pharmacophoric groups, facilitating the synthesis of a library of natural product analogues for structure-activity relationship (SAR) studies. For instance, in the synthesis of marinoquinolines, which possess a pyrrolo[2,3-c]quinoline skeleton, the this compound could serve as a precursor to the core structure, with the halogen atoms providing handles for the introduction of various substituents found in the natural product family.
The following table highlights how this building block could be hypothetically employed in the synthesis of a known natural product scaffold.
| Target Natural Product Scaffold | Retrosynthetic Approach | Key Transformations Involving the Intermediate |
| Marinoquinoline Core | Disconnection at the C4 and C5 positions of the quinoline (B57606) ring. | Sequential Suzuki couplings at the 3- and 4-positions of a derivative of 7-bromo-1H-pyrrolo[2,3-c]pyridine. |
| Lamellarin Core | Disconnection of the aryl groups at the 3- and 4-positions. | Suzuki or Stille couplings at the 3- and 4-positions of a 7-bromo-1H-pyrrolo[2,3-c]pyridine derivative. |
Q & A
What are the common synthetic routes for preparing 7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine?
Level: Basic
Answer:
Two primary methods are documented:
- Halogenation via Iron-Mediated Reduction : A mixture of 2-bromo-5-nitropyridine derivatives is treated with iron in acetic acid at 70°C for 2 hours, yielding the product (56% yield). Purification involves filtration through Celite, solvent extraction with EtOAc, and drying with Na₂SO₄ .
- Cross-Coupling Reactions : The iodo substituent at position 3 participates in Sonogashira or Suzuki couplings. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with phenylacetylene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C. Purification is achieved via silica gel chromatography (heptane/EtOAc, 8:2), yielding 51% .
How is the structure of this compound confirmed post-synthesis?
Level: Basic
Answer:
- ¹H NMR : Diagnostic peaks include aromatic protons (δ 8.39–8.32 ppm for pyrrolo-pyridine protons) and NH signals (δ 12.40 ppm, broad singlet) .
- Elemental Analysis : Combustion analysis (e.g., C, H, N content) validates molecular composition, as seen in related pyrrolo-pyridine derivatives .
- IR Spectroscopy : Functional groups (e.g., NH stretches at ~3165 cm⁻¹) confirm the heterocyclic core .
How can regioselective functionalization be achieved given the bromo and iodo substituents?
Level: Advanced
Answer:
The iodo group at position 3 is more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to lower bond dissociation energy compared to bromine. For example, Pd-catalyzed couplings selectively target the iodo substituent, leaving the bromo group intact for subsequent reactions . In contrast, bromo substituents may require harsher conditions (e.g., Ullmann coupling) or directed ortho-metalation strategies for modification .
What challenges arise in purifying this compound derivatives?
Level: Advanced
Answer:
- Solubility Issues : Polar solvents (e.g., DMSO) may be required due to the compound’s aromatic N-heterocyclic structure .
- Chromatographic Separation : Silica gel flash chromatography with heptane/EtOAc (8:2) is effective but may require optimization to resolve structurally similar byproducts .
- Halogen Exchange : Trace metal catalysts (e.g., Pd residues) can catalyze unintended halogen displacement, necessitating rigorous post-reaction washing .
How do reaction conditions impact cross-coupling yields?
Level: Advanced
Answer:
Key variables include:
- Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability and activity .
- Solvent System : Dioxane/water mixtures improve reaction homogeneity compared to pure organic solvents .
- Temperature : Higher temperatures (e.g., 105°C) accelerate coupling but may increase side reactions like dehalogenation .
What are the applications of this compound in medicinal chemistry?
Level: Basic
Answer:
It serves as a key intermediate for kinase inhibitors (e.g., derivatives of 1H-pyrrolo[2,3-b]pyridine target JAK2 and EGFR kinases) . The bromo and iodo groups allow modular derivatization to optimize potency and selectivity in structure-activity relationship (SAR) studies .
How to resolve contradictory data in reaction optimization?
Level: Advanced
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent ratio) to identify critical factors .
- Mechanistic Studies : Probe intermediates via LC-MS or in situ IR to detect side reactions (e.g., protodehalogenation) .
- Benchmarking : Compare yields under inert (N₂) vs. aerobic conditions to assess catalyst sensitivity .
How do substituent positions affect biological activity?
Level: Advanced
Answer:
- Position 3 (Iodo) : Enhances binding to hydrophobic kinase pockets (e.g., ATP-binding sites) .
- Position 7 (Bromo) : Modulates electron density and steric bulk, influencing off-target selectivity .
- SAR Trends : Electron-withdrawing groups (e.g., Br, I) at these positions improve metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
